3-(Piperidin-4-yloxy)benzoic acid hydrochloride
CAS No.: 1332530-90-1
Cat. No.: VC13440108
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332530-90-1 |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 3-piperidin-4-yloxybenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2,(H,14,15);1H |
| Standard InChI Key | NJHBJSAWYAVPDL-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl |
| Canonical SMILES | C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
3-(Piperidin-4-yloxy)benzoic acid hydrochloride features a piperidine ring linked via an ether bond to a benzoic acid group, with a hydrochloride counterion enhancing solubility. The molecular formula is C₁₂H₁₆ClNO₃, yielding a molecular weight of 257.71 g/mol . Key descriptors include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-piperidin-4-yloxybenzoic acid; hydrochloride |
| SMILES | C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl |
| Solubility | Polar solvents (water, methanol, ethanol) |
| pKa (Benzoic acid) | ~4.2 |
| Stability | Hydrolytically stable at pH 4–6 |
| Melting Point | 218–220°C (decomposes) |
The hydrochloride salt improves aqueous solubility compared to the free base, facilitating its use in biological assays . Stability studies indicate susceptibility to oxidative degradation under alkaline conditions, necessitating nitrogen-saturated solvents during handling.
Synthesis and Industrial Optimization
The synthesis involves a multi-step process:
-
Piperidine Functionalization: 4-Hydroxypiperidine reacts with 3-bromobenzoic acid methyl ester under basic conditions (K₂CO₃, DMF, 80°C).
-
Ester Hydrolysis: The methyl ester undergoes saponification using NaOH in methanol/water, yielding the free carboxylic acid.
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt, purified via recrystallization .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 75 |
| Ester Hydrolysis | NaOH, MeOH/H₂O, reflux, 4h | 90 |
| Salt Formation | HCl/EtOH, 0°C, 2h | 85 |
Industrial production employs continuous flow reactors to enhance efficiency, achieving batch sizes >10 kg with >99% purity. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods .
Applications in Targeted Protein Degradation and Neuropharmacology
PROTAC® Development
As a semi-flexible linker, this compound connects E3 ligase ligands (e.g., VHL or CRBN) to target protein binders, enabling ubiquitination and proteasomal degradation. Case studies demonstrate its utility in degrading oncogenic proteins like BRD4 and EGFR:
-
BRD4 Degradation: A PROTAC incorporating this linker showed DC₅₀ = 12 nM in leukemia cells, with >80% degradation efficiency at 24h .
-
Kinase Inhibition: Analogues linked to kinase inhibitors (e.g., dasatinib) reduced tumor growth by 70% in xenograft models .
GlyT1 Inhibition for Schizophrenia
Derivatives of 3-(piperidin-4-yloxy)benzoic acid hydrochloride exhibit potent GlyT1 inhibition (IC₅₀ = 30 nM), enhancing NMDA receptor function . In vivo studies using phencyclidine-induced hyperlocomotion models showed a 50% reduction in symptom severity at 10 mg/kg doses .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX) with Kᵢ = 45 nM, attributed to hydrogen bonding between the benzoic acid group and Zn²⁺ in the active site. Molecular dynamics simulations reveal a binding free energy of −9.8 kcal/mol, stable over 100 ns trajectories.
Anticancer Activity
In pancreatic cancer cells (MIA PaCa-2), it induces apoptosis via caspase-3 activation (EC₅₀ = 8 μM), synergizing with gemcitabine to reduce viability by 90% . ROS generation increases 3-fold post-treatment, implicating oxidative stress pathways .
| Hazard Class | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Nitrile gloves, lab coats |
| Eye Damage | H319 | Safety goggles, face shields |
| Respiratory Irritation | H335 | Fume hood, N95 masks |
Storage requires desiccants at 15–25°C under argon, with stability maintained for >2 years. Waste disposal follows EPA guidelines for chlorinated organics (40 CFR Part 261) .
Comparative Analysis with Structural Analogues
Table 4: Comparison with 4-(Piperidin-4-ylmethyl)benzoic Acid HCl
| Property | 3-(Piperidin-4-yloxy)benzoic Acid HCl | 4-(Piperidin-4-ylmethyl)benzoic Acid HCl |
|---|---|---|
| Molecular Weight | 257.71 g/mol | 263.76 g/mol |
| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |
| PROTAC® Efficiency | DC₅₀ = 12 nM | DC₅₀ = 25 nM |
| GlyT1 IC₅₀ | 30 nM | 45 nM |
The ether linkage in 3-(piperidin-4-yloxy) derivatives confers greater conformational flexibility than methylene-linked analogues, enhancing target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume